4-(Sulfanylmethyl)benzonitrile
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Description
4-(Sulfanylmethyl)benzonitrile is an organic compound with the molecular formula C8H7NS and a molecular weight of 149.21300 . It is also known by other synonyms such as 4-Cyan-benzylmercaptan, 4-Mercaptomethyl-benzonitrile, 4-mercaptomethyl-benzonitrile, and 4-cyanobenzyl mercaptan .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully available in the search results. The molecular weight is 149.21300 . Other properties such as density, boiling point, melting point, and flash point are not available .Scientific Research Applications
Microbial Degradation and Transformation
Research has shown that aromatic nitriles such as benzonitrile can undergo microbial degradation, leading to the formation of various transformation products. For example, a study on sulfamethoxazole, a sulfonamide drug, highlighted its transformation under denitrifying conditions, resulting in products like 4-nitro-SMX due to abiotic reactions mediated by microbial activity (Nödler et al., 2012). This suggests potential applications in bioremediation and understanding environmental fate of similar compounds.
Electrolyte Additives in Lithium-Ion Batteries
Aromatic nitriles like 4-(Trifluoromethyl)-benzonitrile have been studied for their application as novel electrolyte additives in lithium ion batteries, enhancing cyclic stability and performance (Huang et al., 2014). This indicates potential for 4-(Sulfanylmethyl)benzonitrile to serve in similar roles, given its structural similarity and potential for electrochemical stability.
Reaction Mechanisms and Catalysis
Studies focusing on the reactivity and transformation of aromatic nitriles under various conditions can inform synthetic chemistry applications. For instance, the investigation into quinone reaction rates with wine-relevant nucleophiles using model compounds illustrates the intricate balance of reactivity crucial for understanding oxidative processes in organic chemistry (Nikolantonaki & Waterhouse, 2012).
Molecular Electronics
Research on the conductance of molecular junctions, including studies on benzene-1,4-dithiol molecules, provides a foundation for the development of molecular-scale electronics (Reed et al., 1997). Analogous compounds like this compound could contribute to this field by offering alternative molecular structures for electronic properties investigation.
Corrosion Inhibition
The study of benzonitrile derivatives for corrosion inhibition of mild steel in acid medium provides insights into the protective capabilities of aromatic nitriles against metal corrosion, a valuable application in materials science and engineering (Chaouiki et al., 2018).
Properties
IUPAC Name |
4-(sulfanylmethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c9-5-7-1-3-8(6-10)4-2-7/h1-4,10H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKAHCXIOQIGCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51776-12-6 |
Source
|
Record name | 4-(sulfanylmethyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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